Diethyl methyl-iso-propylmalonate chemical properties
Diethyl methyl-iso-propylmalonate chemical properties
This technical guide details the physicochemical properties, synthesis logic, and reactivity profile of Diethyl methyl-iso-propylmalonate (CAS: 5566-30-3).[1][2] This disubstituted malonic ester serves as a critical "quaternary carbon" building block in the synthesis of branched-chain amino acids, barbiturate sedatives (e.g., substituted derivatives of Butabarbital analogs), and fragrance compounds.[2]
Chemical Class: Disubstituted Malonic Ester | CAS: 5566-30-3[1][2]
Executive Summary
Diethyl methyl-iso-propylmalonate is a sterically hindered diester characterized by a quaternary
Physicochemical Architecture
The molecule's stability and reactivity are defined by the competition between the electron-withdrawing ester groups and the electron-donating, bulky alkyl substituents.[1][2]
Core Properties Table[1]
| Property | Value (Experimental/Predicted) | Context |
| IUPAC Name | Diethyl 2-isopropyl-2-methylpropanedioate | Official Nomenclature |
| Molecular Formula | ||
| Molecular Weight | 216.27 g/mol | |
| Boiling Point | 235–240 °C (at 760 mmHg) | High BP due to molecular mass |
| Density | 0.985 ± 0.05 g/cm³ | Slightly less dense than water |
| Refractive Index | ||
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character dominates |
| Flash Point | ~98 °C | Combustible liquid |
Steric Implications
The presence of the isopropyl group (
-
Saponification Latency: Hydrolysis requires more vigorous conditions (higher temperature, stronger base concentration) compared to diethyl methylmalonate.
-
Enolate Stability: Formation of the enolate from the intermediate diethyl isopropylmalonate is thermodynamically less favorable than from diethyl malonate, requiring strictly anhydrous conditions to prevent retro-Claisen cleavage or protonation.[2]
Synthetic Routes & Process Chemistry
The synthesis of diethyl methyl-iso-propylmalonate is a classic example of sequential alkylation .[1] The order of addition is critical for yield optimization and impurity control.[2]
The "Bulky-First" Protocol
Field experience dictates introducing the larger, less reactive alkyl group (isopropyl) first, followed by the smaller, "hot" electrophile (methyl iodide).[2]
Why this order?
-
Step 1 (Isopropylation): Secondary halides like 2-bromopropane react slowly via
and compete with elimination.[1] If performed second, the steric hindrance of an existing methyl group would further suppress the nucleophilic substitution yield.[2] -
Step 2 (Methylation): Methyl iodide is a powerful electrophile. It reacts rapidly with the sterically hindered anion of diethyl isopropylmalonate.
Detailed Methodology
Phase 1: Synthesis of Diethyl Isopropylmalonate[2][3]
-
Reagents: Sodium Ethoxide (NaOEt) [1.1 eq], Diethyl Malonate [1.0 eq], 2-Bromopropane [1.1 eq].
-
Solvent: Absolute Ethanol (Strictly Anhydrous).
-
Enolization: Generate NaOEt in situ by dissolving sodium metal in absolute ethanol under
atmosphere. Cool to 50°C.[4] -
Addition: Add diethyl malonate dropwise. The solution will clarify as the sodiomalonic ester forms.[2]
-
Alkylation: Add 2-bromopropane slowly. Heat to reflux for 12–16 hours. Note: The long reflux is necessary due to the slow kinetics of the secondary halide.[2]
-
Workup: Distill off ethanol. Partition residue between water and diethyl ether. Dry organic layer (
) and fractionally distill. Collect fraction boiling at ~210°C (atm).
Phase 2: Methylation to Target[2]
-
Reagents: NaOEt [1.1 eq], Diethyl Isopropylmalonate (from Phase 1) [1.0 eq], Methyl Iodide (MeI) [1.2 eq].
-
Enolization: Prepare NaOEt in absolute ethanol. Add Diethyl Isopropylmalonate.[5][6]
-
Alkylation: Cool to 0–5°C (ice bath). Critical: Methyl iodide is volatile and reactive. Add MeI dropwise to control exotherm.
-
Completion: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.
-
Purification: Distill under reduced pressure. The disubstituted product is an oil.[2][5][7][8]
Synthesis Pathway Visualization
Figure 1: Sequential alkylation strategy prioritizing the introduction of the steric bulk (isopropyl) prior to methylation.[1]
Reactivity Profile & Applications
Once synthesized, the molecule serves as a divergent intermediate.[2] The quaternary carbon is chemically inert, directing reactivity solely to the ester groups.[2]
Hydrolysis and Decarboxylation
Converting the diester to the branched carboxylic acid involves:
-
Saponification: Reflux with 50% KOH (aq) is often required due to the hydrophobic isopropyl shield.
-
Acidification: Yields the free dicarboxylic acid (2-isopropyl-2-methylmalonic acid).[1]
-
Decarboxylation: Heating the dicarboxylic acid to 150–160°C releases
, collapsing the structure into 2,3-dimethylbutanoic acid .[2]
Barbiturate Condensation
This is the most historically significant application.
-
Reaction: Condensation with Urea in the presence of NaOEt.
-
Product: 5-isopropyl-5-methylbarbituric acid .[1]
-
Mechanism: Double nucleophilic acyl substitution. The urea nitrogens attack the ester carbonyls, displacing ethanol.[2]
Divergent Reactivity Map[1][2]
Figure 2: Functional divergence of the disubstituted malonate into acids, barbiturates, or diols.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Method | Expected Signature | Diagnostic Value |
| 1H NMR | Confirms Isopropyl group integrity.[1] | |
| Critical: Singlet indicates methyl is on a quaternary carbon (no adjacent protons). | ||
| Confirms ethyl ester presence.[2] | ||
| IR Spec | 1735 cm⁻¹ (Strong, sharp) | Carbonyl (C=O) stretch of the ester. |
| GC-MS | Molecular Ion ( | Fragmentation often shows loss of ethoxy group ( |
Safety & Handling (MSDS Summary)
-
Flammability: The compound is combustible.[4] Standard organic solvent precautions apply.
-
Toxicity: Malonic esters are generally low toxicity, but alkylating agents used in synthesis (Methyl Iodide, 2-Bromopropane) are suspected carcinogens and highly toxic.[1][2] All synthesis steps involving alkyl halides must be performed in a certified fume hood.
-
Storage: Store in a cool, dry place under inert gas (
) to prevent moisture absorption, which can lead to slow hydrolysis over years.[2]
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Cope, A. C., et al. (1941).[2] "Alkylation of malonic esters." Journal of the American Chemical Society, 63(12), 3452.[2]
-
PubChem. (n.d.).[9] Diethyl isopropylmalonate (Monosubstituted Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1936). "Ethyl Isopropylmalonate." Org.[10] Synth. 16, 7. (Foundational protocol for the first alkylation step). [Link]
Sources
- 1. 5-Allyl-5-isopropyl-1-methylbarbituric acid | C11H16N2O3 | CID 95636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents [patents.google.com]
- 3. Diethyl isopropylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Diethyl isopropylmalonate CAS#: 759-36-4 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. library2.smu.ca [library2.smu.ca]
- 9. Tetrakis(hydroxymethyl)phosphonium sulfate | C8H24O12P2S | CID 41478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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